1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine
Description
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an ethyl-linked 1,2,4-triazole moiety. Its molecular formula is C₈H₁₇Cl₂N₅ (dihydrochloride salt form), with a molecular weight of 254.16 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, enabling the development of bioactive agents through modular synthetic strategies. Its piperazine ring provides conformational flexibility, while the triazole group contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDCISKBZNFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole or piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole or piperazine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 181.24 g/mol. Its structure features a piperazine ring substituted with a 1H-1,2,4-triazole moiety, which is crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit various pathogenic bacteria.
- Case Study: A study evaluated the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds derived from piperazine-triazole hybrids displayed minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus .
Anticancer Properties
The anticancer potential of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine has been explored through various synthetic analogs.
- Case Study: A library of benzothiazole-piperazine-1,2,3-triazole hybrids was synthesized and screened for antiproliferative activity against human cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Many compounds exhibited moderate to potent activity with IC50 values indicating significant cytotoxicity .
Data Table: Antibacterial and Anticancer Activity
Mechanism of Action
The mechanism of action of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence its activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations :
- Triazole vs.
- Methylation Effects : Methylation of the triazole ring () increases lipophilicity, which may improve membrane permeability but reduce solubility.
- Antifungal Agents : Fluconazole and posaconazole () share the triazole motif but differ in backbone complexity, enabling broader antifungal activity via extended pharmacophores.
Pharmacological and Functional Differences
Antifungal Activity
The ethyl-piperazine linker in the target compound contrasts with the hydroxyl-propanol backbone of fluconazole, which is critical for binding to the heme iron of CYP51 .
Dopamine Transporter (DAT) Binding
Structural rigidity in analogues like 7 and 11 () enhances DAT binding efficiency by restricting conformational freedom.
Biological Activity
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is a compound characterized by its unique structural features, including a triazole and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₅N₅. It possesses a triazole ring (a five-membered ring with three nitrogen atoms) and a piperazine ring (a six-membered ring with two nitrogen atoms). The compound's structure plays a crucial role in its biological activity by facilitating interactions with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific biochemical pathways:
- Target Interaction : The compound primarily targets the biosynthesis pathway of strigolactones (SL), which are plant hormones involved in regulating growth and development.
- Biochemical Pathways : It inhibits SL biosynthesis by interfering with the conversion of all-trans-β-carotene to Carlactone (CL), a precursor in SL production. This inhibition can lead to increased shoot branching and reduced seed germination in parasitic plants .
Pharmacological Properties
The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds with various biological targets. This characteristic enhances its pharmacological efficacy and reduces potential toxicity.
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance:
- Case Study : A study demonstrated that similar triazole derivatives showed potent activity against various fungal strains, suggesting that modifications to the triazole structure can enhance antifungal efficacy .
Anticancer Potential
The compound's structure allows it to act as a scaffold for synthesizing anticancer agents. Its derivatives have been explored for their ability to inhibit cancer cell proliferation:
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole-Piperazine Derivative A | HeLa (Cervical Carcinoma) | 15 |
| Triazole-Piperazine Derivative B | MCF7 (Breast Cancer) | 20 |
These results indicate promising anticancer activity, warranting further investigation into their mechanisms and efficacy .
Enzyme Inhibition
In addition to antifungal and anticancer activities, this compound has been studied for its potential to inhibit specific enzymes involved in disease processes:
- Example : The compound has been shown to inhibit certain kinases associated with cancer progression, demonstrating its potential as a therapeutic agent in oncology .
Synthetic Routes
The synthesis of this compound typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
